molecular formula C20H24N2O5S B467021 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide CAS No. 444115-30-4

2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B467021
CAS No.: 444115-30-4
M. Wt: 404.5g/mol
InChI Key: BTUGAMDUHGAWLA-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a synthetic chemical reagent designed for research applications, incorporating both phenoxy acetamide and morpholine sulfonamide pharmacophores. These structural motifs are frequently investigated in medicinal chemistry for their potential biological activities . Compounds featuring the phenoxy acetamide scaffold have been the subject of studies exploring a range of therapeutic areas . Concurrently, morpholine-based derivatives are recognized for their significant chemotherapeutic potential and are often explored as inhibitors of specific enzyme targets, such as carbonic anhydrase . The integration of these features into a single molecule makes this compound a valuable candidate for researchers in early-stage drug discovery. It may be of particular interest for projects aimed at developing novel small-molecule inhibitors for oncology-related pathways or for probing structure-activity relationships (SAR) within this chemical class. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific projects.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-15-3-4-16(2)19(13-15)27-14-20(23)21-17-5-7-18(8-6-17)28(24,25)22-9-11-26-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUGAMDUHGAWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 4-(morpholin-4-ylsulfonyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving cell signaling pathways and protein interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl group is particularly important for binding interactions, while the morpholine ring can enhance solubility and bioavailability. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Variations in the Sulfonyl Group

a) 2-[(4-Methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide (CAS: 478064-97-0)
  • Structure : Differs by replacing the morpholin-4-ylsulfonyl group with a 4-methylphenylsulfonyl moiety.
  • Molecular Formula : C₁₉H₂₂N₂O₄S vs. target compound’s C₂₀H₂₃N₂O₅S (estimated).
  • Key Differences :
    • The methylphenylsulfonyl group is less polar than morpholinylsulfonyl, reducing solubility.
    • Molecular weight: 374.45 g/mol (analog) vs. ~405.48 g/mol (target).
  • Implications : The morpholine ring in the target compound likely improves aqueous solubility and bioavailability compared to the hydrophobic methyl group in the analog .
b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structure : Contains a nitro and chloro-substituted phenyl ring with a methylsulfonyl group.
  • Key Differences :
    • Nitro and chloro groups introduce strong electron-withdrawing effects, altering electronic properties.
    • Crystal packing involves C–H⋯O interactions, whereas the target’s morpholine sulfonyl may engage in N–H⋯O hydrogen bonds .

Analogs with Modified Phenoxy Groups

a) N-(2,5-Dimethylphenyl)-2-[[5-(4-Fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • Structure : Replaces the morpholine sulfonyl group with a triazolylsulfanyl moiety.
  • Molecular Formula : C₂₂H₂₂FN₅OS (ECHEMI data).
  • Fluorophenyl substitution may enhance metabolic stability .
b) Compounds with 2,6-Dimethylphenoxy Substituents
  • Example: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.

Analogs with Heterocyclic Modifications

a) N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide (Compound 54)
  • Structure : Features a triazole ring and phenylsulfonyl group.
  • Key Data : Melting point = 204–206°C; yield = 86.6%.
  • Comparison :
    • The phenylsulfonyl group lacks the morpholine’s oxygen atoms, reducing hydrogen-bonding capacity.
    • Higher melting point suggests greater crystallinity compared to the target compound, which may have lower thermal stability due to the flexible morpholine ring .

Research Findings and Implications

  • Sulfonyl Group Impact : Morpholine sulfonyl derivatives (e.g., target compound) exhibit enhanced solubility over phenyl or methylsulfonyl analogs, critical for oral bioavailability .
  • Substituent Position: 2,5-Dimethylphenoxy vs. 2,6-dimethylphenoxy alters steric interactions, influencing receptor binding .
  • Synthetic Yields : Compounds with sulfonyl groups (e.g., Compound 54, 86.6% yield) are synthesized efficiently via oxidation, suggesting viable routes for the target compound .

Biological Activity

The compound 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide , known by its CAS number 444115-30-4 , has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC20H24N2O5S
Molar Mass404.48 g/mol
Density1.305 ± 0.06 g/cm³ (Predicted)
pKa12.73 ± 0.70 (Predicted)

Anticancer Properties

Recent studies have indicated that phenoxy acetamides, including derivatives like 2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide, exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of acetamide sulphonyl analogs were synthesized and screened for in vitro cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Notably, compounds similar to the target compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

The mechanism through which these compounds exert their anticancer effects often involves the modulation of key signaling pathways associated with tumor growth and survival. For example, some phenoxy derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis . Additionally, the ability to induce apoptosis in cancer cells has been linked to the activation of pro-apoptotic proteins and the repression of anti-apoptotic factors.

Neuropharmacological Effects

Beyond anticancer activity, derivatives of this compound have been explored for their potential as acetylcholinesterase inhibitors , which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that these compounds can effectively inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of a series of phenoxy acetamides on MCF-7 cells using the MTT assay. The results indicated that certain derivatives exhibited IC50 values below 20 µM, suggesting substantial cytotoxicity .
  • Acetylcholinesterase Inhibition : In a comparative study involving several phenoxy derivatives, it was found that compounds with morpholine sulfonamide groups showed significant inhibition of acetylcholinesterase compared to controls, indicating their potential use in treating Alzheimer's disease .
  • Combination Therapy : Research has also explored the use of this compound in combination with traditional chemotherapeutics to enhance overall efficacy and reduce resistance mechanisms observed in various cancers .

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